Cas no 15733-84-3 (6-methylquinoline-2-carboxylic acid)

6-methylquinoline-2-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 2-Quinolinecarboxylic acid, 6-methyl-
- 6-methylquinoline-2-carboxylic acid
- AS-63255
- 6-Methyl-2-quinolinecarboxylic acid; 6-Methylquinoline-2-carboxylic acid
- AKOS022642420
- A870673
- SCHEMBL6194060
- DTXSID20496183
- EN300-104939
- SB68252
- Z1255462212
- WPEQJEGNZGMHEZ-UHFFFAOYSA-N
- CS-0030111
- 6-methyl-2-quinolinecarboxylic acid
- A829696
- MFCD11656554
- AM806136
- 6-methylquinoline-2-carboxylicacid
- 15733-84-3
-
- MDL: MFCD11656554
- インチ: InChI=1S/C11H9NO2/c1-7-2-4-9-8(6-7)3-5-10(12-9)11(13)14/h2-6H,1H3,(H,13,14)
- InChIKey: WPEQJEGNZGMHEZ-UHFFFAOYSA-N
- SMILES: CC1=CC=C2C(=C1)C=CC(=N2)C(=O)O
計算された属性
- 精确分子量: 187.06337
- 同位素质量: 187.063328530g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 14
- 回転可能化学結合数: 1
- 複雑さ: 229
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 50.2Ų
- XLogP3: 2.4
じっけんとくせい
- PSA: 50.19
6-methylquinoline-2-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M940109-250mg |
6-Methylquinoline-2-carboxylic acid |
15733-84-3 | 98% | 250mg |
¥1,755.00 | 2022-09-01 | |
Enamine | EN300-104939-0.25g |
6-methylquinoline-2-carboxylic acid |
15733-84-3 | 95% | 0.25g |
$374.0 | 2023-10-28 | |
Enamine | EN300-104939-1.0g |
6-methylquinoline-2-carboxylic acid |
15733-84-3 | 95% | 1g |
$757.0 | 2023-06-10 | |
Enamine | EN300-104939-0.05g |
6-methylquinoline-2-carboxylic acid |
15733-84-3 | 95% | 0.05g |
$175.0 | 2023-10-28 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ5938-1G |
6-methylquinoline-2-carboxylic acid |
15733-84-3 | 95% | 1g |
¥ 3,821.00 | 2023-04-03 | |
TRC | M342335-10mg |
6-Methylquinoline-2-carboxylic Acid |
15733-84-3 | 10mg |
$ 50.00 | 2022-06-03 | ||
Alichem | A189009311-250mg |
6-Methylquinoline-2-carboxylic acid |
15733-84-3 | 95% | 250mg |
295.74 USD | 2021-06-01 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ5938-5G |
6-methylquinoline-2-carboxylic acid |
15733-84-3 | 95% | 5g |
¥ 11,464.00 | 2023-04-03 | |
Enamine | EN300-104939-0.1g |
6-methylquinoline-2-carboxylic acid |
15733-84-3 | 95% | 0.1g |
$262.0 | 2023-10-28 | |
eNovation Chemicals LLC | D763023-250mg |
2-Quinolinecarboxylic acid, 6-methyl- |
15733-84-3 | 95% | 250mg |
$260 | 2024-06-07 |
6-methylquinoline-2-carboxylic acid 関連文献
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
-
Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
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Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
6-methylquinoline-2-carboxylic acidに関する追加情報
Introduction to 6-methylquinoline-2-carboxylic acid (CAS No. 15733-84-3) and Its Emerging Applications in Chemical Biology
6-methylquinoline-2-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 15733-84-3, is a heterocyclic organic compound that has garnered significant attention in the field of chemical biology due to its unique structural and pharmacological properties. This compound belongs to the quinoline family, a class of molecules widely recognized for their diverse biological activities and industrial applications. The presence of a methyl group at the 6-position and a carboxylic acid moiety at the 2-position endows 6-methylquinoline-2-carboxylic acid with distinct chemical reactivity and functional potential, making it a valuable scaffold for drug discovery and material science research.
The quinoline scaffold has a rich history in medicinal chemistry, with several well-known drugs derived from this core structure, including antimalarials and antimicrobial agents. The introduction of substituents such as a methyl group and a carboxylic acid group further modulates the pharmacokinetic and pharmacodynamic properties of quinoline derivatives. Specifically, the carboxylic acid functionality at the 2-position allows for facile derivatization into esters, amides, or salts, enhancing solubility and bioavailability. These modifications have been exploited in recent years to develop novel therapeutic agents targeting various diseases, including cancer, infectious diseases, and neurodegenerative disorders.
Recent advancements in computational chemistry and high-throughput screening have accelerated the discovery of bioactive quinoline derivatives. Computational modeling has revealed that 6-methylquinoline-2-carboxylic acid exhibits favorable interactions with biological targets, such as enzymes and receptors, due to its rigid aromatic core and polar functional groups. These interactions are critical for designing small molecules that can modulate biological pathways with high specificity. For instance, studies have demonstrated that derivatives of 6-methylquinoline-2-carboxylic acid can inhibit kinases involved in tumor proliferation, making them promising candidates for anticancer therapy.
In addition to its pharmaceutical applications, 6-methylquinoline-2-carboxylic acid has shown potential in materials science. Its ability to form coordination complexes with metal ions has been explored for applications in catalysis and sensing. Transition metal complexes derived from this compound have exhibited enhanced catalytic activity in oxidation reactions, which are pivotal in industrial chemical processes. Furthermore, the fluorescence properties of metal complexes based on 6-methylquinoline-2-carboxylic acid have been utilized in the development of luminescent sensors for detecting metal ions in environmental samples.
The synthesis of 6-methylquinoline-2-carboxylic acid has been optimized through various synthetic routes, including cyclization reactions and carboxylation techniques. Modern synthetic methodologies emphasize green chemistry principles, minimizing waste and improving atom economy. For example, palladium-catalyzed cross-coupling reactions have been employed to introduce substituents at specific positions on the quinoline ring with high selectivity. These advances in synthetic chemistry have enabled the rapid production of libraries of quinoline derivatives for biological evaluation.
Biological studies on 6-methylquinoline-2-carboxylic acid have highlighted its potential as an anti-inflammatory agent. Preclinical trials have shown that certain derivatives can suppress inflammatory cytokine production by modulating immune cell signaling pathways. This mechanism has attracted interest for developing treatments against chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, the compound has demonstrated neuroprotective effects in animal models of neurodegenerative diseases like Alzheimer's disease and Parkinson's disease, suggesting its utility in future therapeutic strategies.
The structural versatility of 6-methylquinoline-2-carboxylic acid also makes it a valuable intermediate in organic synthesis. It serves as a precursor for more complex heterocyclic compounds, including fused ring systems that are prevalent in natural products and bioactive molecules. Researchers have leveraged this compound to develop novel synthetic strategies for constructing intricate molecular architectures with tailored biological activities. Such approaches are essential for expanding the chemical toolbox available to medicinal chemists.
The role of 6-methylquinoline-2-carboxylic acid in drug discovery is further underscored by its integration into combinatorial chemistry platforms. By systematically varying substituents on the quinoline core, researchers can generate diverse libraries of compounds for high-throughput screening against disease-relevant targets. This approach has led to the identification of lead compounds with promising therapeutic profiles. The combination of computational modeling with experimental validation ensures that promising candidates are prioritized for further development.
Future research directions involving 6-methylquinoline-2-carboxylic acid include exploring its role in precision medicine. Personalized treatment strategies require compounds that can selectively target specific disease biomarkers or genetic mutations. Derivatives of this compound may be engineered to exhibit enhanced selectivity by incorporating orthogonal functional groups or targeting specific protein conformations. Advances in gene editing technologies also open possibilities for developing prodrugs based on 6-methylquinoline-2-carboxylic acid that release active forms upon activation by cellular enzymes.
The industrial relevance of 6-methylquinoline-2-carboxylic acid is further highlighted by its incorporation into scalable manufacturing processes. Continuous flow chemistry has been adapted for synthesizing quinoline derivatives efficiently on an industrial scale while maintaining high purity standards. Such innovations ensure that promising drug candidates derived from this scaffold can transition smoothly from laboratory research to commercial production.
In conclusion,6-methylquinoline-2-carboxylic acid (CAS No. 15733-84-3) is a multifaceted compound with significant potential across multiple domains of chemical biology and materials science. Its unique structural features enable diverse applications ranging from drug development to catalysis and sensing technologies. Continued research efforts will likely uncover new functionalities and applications for this versatile molecule, reinforcing its importance as a building block in modern science.
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